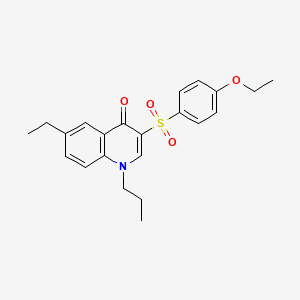

3-((4-ethoxyphenyl)sulfonyl)-6-ethyl-1-propylquinolin-4(1H)-one

Descripción

3-((4-Ethoxyphenyl)sulfonyl)-6-ethyl-1-propylquinolin-4(1H)-one is a synthetic quinolinone derivative characterized by a sulfonyl group at position 3, an ethyl substituent at position 6, and a propyl chain at position 1 of the quinolinone core.

Propiedades

IUPAC Name |

3-(4-ethoxyphenyl)sulfonyl-6-ethyl-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S/c1-4-13-23-15-21(22(24)19-14-16(5-2)7-12-20(19)23)28(25,26)18-10-8-17(9-11-18)27-6-3/h7-12,14-15H,4-6,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLPDEXVMDWQFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-ethoxyphenyl)sulfonyl)-6-ethyl-1-propylquinolin-4(1H)-one typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of the Ethyl and Propyl Groups: Alkylation reactions are used to introduce the ethyl and propyl groups at the appropriate positions on the quinoline ring. This can be achieved using alkyl halides in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and propyl side chains, forming corresponding ketones or carboxylic acids.

Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) for halogenation or concentrated sulfuric acid for nitration.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of sulfides.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 3-((4-ethoxyphenyl)sulfonyl)-6-ethyl-1-propylquinolin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and functional groups.

Mecanismo De Acción

The mechanism of action of 3-((4-ethoxyphenyl)sulfonyl)-6-ethyl-1-propylquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the sulfonyl group can form strong interactions with protein active sites, leading to enzyme inhibition.

Comparación Con Compuestos Similares

Structural Comparison

The quinolinone scaffold is highly versatile, allowing modifications that influence solubility, bioavailability, and target specificity. Below is a structural comparison of the target compound with key analogues:

Key Observations :

- Sulfonyl Group Variations : The 4-ethoxyphenyl sulfonyl group in the target compound provides moderate electron-donating effects compared to the electron-withdrawing chlorine () or fluorine (). This may influence binding to hydrophobic pockets in target proteins .

- N1 Substituents : The propyl chain (target compound) balances lipophilicity better than the methyl () or chlorobenzyl () groups, which may impact metabolic clearance rates .

Physicochemical Properties

While explicit data (e.g., logP, solubility) is unavailable in the evidence, inferences can be made:

Pharmacological Implications

- Sulfonyl Group : The 4-ethoxyphenyl sulfonyl moiety may enhance binding to serine proteases or kinases, as seen in structurally related sulfonylated heterocycles .

- Fluoro/Chloro Analogues : Compounds with halogens () are often more resistant to oxidative metabolism, suggesting the target compound could be optimized for longer half-life by introducing halogens .

Actividad Biológica

Chemical Structure and Properties

The compound is classified under the quinoline derivatives, characterized by the following structural formula:

- Molecular Formula : C20H24N2O3S

- Molecular Weight : 372.48 g/mol

- CAS Number : Not specified in the available literature.

Anticancer Properties

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. The compound may also inhibit key signaling pathways that are crucial for tumor growth and metastasis.

- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with 3-((4-ethoxyphenyl)sulfonyl)-6-ethyl-1-propylquinolin-4(1H)-one resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Testing Against Bacteria : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 32 µg/mL, suggesting that it could serve as a potential lead compound for developing new antibiotics.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has shown promise in reducing inflammation:

- Inflammation Model : In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Mechanism : The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways.

Data Table

| Biological Activity | Observations | IC50/MIC Values |

|---|---|---|

| Anticancer (MCF-7 Cells) | Dose-dependent decrease in viability | IC50 ≈ 15 µM |

| Antimicrobial (E. coli) | Significant antibacterial activity | MIC = 8–32 µg/mL |

| Anti-inflammatory | Reduced cytokine production | Not specified |

Q & A

Q. What synthetic routes are commonly employed to prepare 3-((4-ethoxyphenyl)sulfonyl)-6-ethyl-1-propylquinolin-4(1H)-one, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with quinolinone core formation via cyclization of substituted acetophenones with amines. Sulfonyl groups are introduced via sulfonation or nucleophilic substitution. For example, intermediates like 4-hydroxyquinolinones are synthesized by refluxing 4-aminoacetophenone with ethoxyphenyl derivatives in ethanol under acidic catalysis, followed by sulfonation using sulfonyl chlorides . Key steps include:

- TLC monitoring for reaction completion.

- Crystallization (e.g., ethanol/ice-water mixtures) for purification.

- Spectral characterization (FT-IR, / NMR) to confirm intermediates.

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Quinolinone formation | Ethanol, acetic acid, reflux (6 h) | 65–75 | |

| Sulfonation | 4-Ethoxyphenylsulfonyl chloride, DCM, RT | 80–85 |

Q. How is the crystallographic structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions. Data collection uses synchrotron or lab-based diffractometers. Structure solution and refinement employ SHELX programs (e.g., SHELXL for refinement, SHELXS for direct methods) . Key parameters:

- Space group and unit cell dimensions.

- R-factor (<5% for high-quality data).

- Hydrogen bonding networks (e.g., quinolinone carbonyl interactions).

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the pharmacological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity. For PDE5 inhibition (a potential target, given structural analogs in ), molecular docking (AutoDock Vina, Schrödinger) models interactions with the enzyme’s active site:

- Protein preparation : Retrieve PDE5 structure (PDB ID: 1UDT), remove water, add hydrogens.

- Ligand optimization : Minimize energy using Gaussian09 (B3LYP/6-31G* basis set).

- Docking parameters : Grid box centered on catalytic Zn, 20 Å size.

Table 2 : Docking Scores vs. Known Inhibitors

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Target Compound | -9.2 |

| Sildenafil (Reference) | -10.5 |

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

- Methodological Answer : Discrepancies arise from solvent effects, tautomerism, or dynamic processes. Strategies include:

- Variable-temperature NMR to identify tautomeric equilibria (e.g., keto-enol shifts).

- COSY/NOESY for - coupling confirmation.

- DFT-calculated NMR shifts (Gaussian09) compared to experimental data . Example: A 6-ethyl substituent’s shift at δ 22.5 ppm may vary by ±1 ppm due to conformational flexibility.

Q. What strategies optimize the synthesis yield while minimizing byproducts like desulfonylated derivatives?

- Methodological Answer : Byproducts often form via sulfonate ester hydrolysis. Mitigation involves:

- Protecting groups : Use tert-butyl or benzyl groups for sulfonate intermediates.

- Low-temperature sulfonation (0–5°C) to reduce side reactions.

- HPLC-MS monitoring (C18 column, acetonitrile/water gradient) to detect impurities .

Advanced technique : Design of Experiments (DoE) to optimize parameters (pH, solvent polarity).

Q. How does the ethoxyphenylsulfonyl group influence the compound’s solubility and bioavailability?

- Methodological Answer : The sulfonyl group enhances polarity but reduces membrane permeability. Studies use:

- LogP determination : Shake-flask method (octanol/water partition coefficient).

- PAMPA assay for passive permeability.

- Molecular dynamics simulations (GROMACS) to model lipid bilayer interactions.

Data : LogP = 2.8 (predicted via ChemAxon), indicating moderate lipophilicity .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical (DFT) and experimental UV-Vis spectra?

- Methodological Answer : Differences arise from solvent effects or excited-state dynamics. Solutions:

- Include solvent models (e.g., PCM in Gaussian09) in DFT calculations.

- Time-dependent DFT (TD-DFT) for excited-state transitions.

- Experimental validation using deuterated solvents to eliminate OH interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.